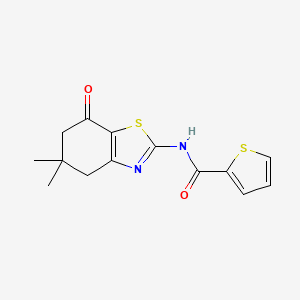

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS: 325986-97-8) is a heterocyclic compound featuring a bicyclic benzothiazole core fused with a tetrahydro ring system. The molecule includes a 5,5-dimethyl substitution on the tetrahydro ring and a thiophene-2-carboxamide substituent at the 2-position of the benzothiazole moiety . This structural framework confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The compound is part of a broader class of benzothiazole derivatives, which are studied for their diverse biological activities, including enzyme inhibition and receptor modulation .

Propriétés

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S2/c1-14(2)6-8-11(9(17)7-14)20-13(15-8)16-12(18)10-4-3-5-19-10/h3-5H,6-7H2,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDVHHLKHNIXSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with dimethyl acetylenedicarboxylate can yield the benzothiazole core, which is then further reacted with thiophene-2-carboxylic acid derivatives to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally benign catalysts to enhance yield and reduce waste .

Analyse Des Réactions Chimiques

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted thiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that compounds containing the benzothiazole structure exhibit antimicrobial properties. For instance, derivatives of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl) have shown effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported that specific derivatives displayed significant inhibition against Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

3. Anticancer Potential

Recent studies have explored the anticancer properties of benzothiazole derivatives. N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Pharmacological Applications

1. Drug Design and Development

The structural characteristics of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide make it a valuable scaffold for drug design. Its ability to interact with multiple biological targets allows for the development of multi-target drugs .

2. Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various receptors involved in disease mechanisms. These studies suggest that it can effectively bind to targets associated with cancer and inflammation .

Materials Science Applications

1. Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its stability and conductivity can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has indicated that incorporating benzothiazole derivatives can enhance the efficiency of these devices .

2. Coatings and Polymers

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has potential applications in coatings due to its chemical resistance and durability. It can be integrated into polymer matrices to improve mechanical properties and thermal stability .

Case Studies

Mécanisme D'action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Furan-2-carboxamide Analog

Compound : N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS: 325987-00-6)

Key Differences :

- Substituent : Replaces thiophene with furan, exchanging sulfur for oxygen in the heteroaromatic ring.

- Solubility : Increased hydrophilicity due to furan’s oxygen may enhance aqueous solubility compared to the thiophene analog .

4-(2,5-Dioxopyrrolidin-1-yl)benzamide Analog

Compound : N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Key Differences :

- Substituent : A benzamide group with a pyrrolidine-dione moiety replaces the thiophene.

- Steric Impact : The bulkier pyrrolidine-dione group may hinder molecular packing, affecting crystallinity and thermal stability.

4-(4-Fluorobenzenesulfonyl)butanamide Analog

Compound : N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide (CAS: 941900-84-1)

Key Differences :

- Substituent : A sulfonyl-containing butanamide chain replaces the thiophene.

- Electron-Withdrawing Effects : The fluorobenzenesulfonyl group introduces strong electron-withdrawing character, which may modulate the benzothiazole core’s reactivity.

- Pharmacokinetics : The sulfonyl group could enhance metabolic stability but reduce membrane permeability .

3-Methyl-4-nitrobenzamide Analog

Compound : N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide (CAS: CTK5B2076)

Key Differences :

- Substituent : A nitro-functionalized benzamide replaces the thiophene.

- Electronic Effects : The nitro group’s strong electron-withdrawing nature may increase electrophilicity, influencing reactivity in nucleophilic environments.

- Bioactivity : Nitro groups are often associated with antimicrobial activity but may introduce toxicity concerns .

Structural and Property Analysis Table

Research Implications and Limitations

While structural comparisons highlight critical differences, specific pharmacological or physicochemical data (e.g., IC50 values, melting points) are unavailable in the provided evidence. Further experimental work is required to validate inferred properties, such as solubility and bioactivity.

Activité Biologique

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide. Its molecular formula is C11H14N2O2S with a molecular weight of 238.31 g/mol. The structure features a benzothiazole moiety that is known for its pharmacological significance.

Synthesis

Recent advancements in synthetic methodologies have facilitated the production of benzothiazole derivatives. Various techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance yield and reduce reaction times . The synthesis of this specific compound may involve similar strategies to optimize efficiency and purity.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis (Mtb), with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to standard treatments .

Table 1: Antimicrobial Activity Comparison

Anticancer Activity

Research indicates that benzothiazole derivatives possess anticancer properties. For example, studies have demonstrated that certain benzothiazole compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases .

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of benzothiazole derivatives on human cancer cell lines, one derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics. This suggests a promising avenue for further development in cancer treatment.

The biological activity of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide may be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested strong binding affinities to key proteins involved in disease pathways .

Table 2: Binding Affinities

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| N-(5,5-Dimethyl...) | DprE1 | -8.4 |

| Other Compounds | Various Targets | Varies |

Q & A

Basic: What are the common synthetic routes for synthesizing N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, and what key intermediates are involved?

Answer:

The compound is typically synthesized via multi-step reactions involving heterocyclic condensation. A key intermediate is 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine , which is prepared by cyclization of substituted cyclohexanone derivatives with thiourea under acidic conditions . Thiophene-2-carboxamide is then coupled to this intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or acetonitrile. For example, cyclization steps often employ iodine and triethylamine in DMF to form the benzothiazole core, followed by purification via recrystallization or column chromatography .

Basic: Which spectroscopic techniques are essential for characterizing the structural integrity of this compound, and how are data interpreted?

Answer:

Critical techniques include:

- 1H/13C NMR : To confirm substitution patterns and hydrogen bonding. For instance, the benzothiazole NH proton appears as a singlet near δ 12.5 ppm, while the thiophene carboxamide carbonyl resonates at ~165–170 ppm in 13C NMR .

- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate carboxamide and benzothiazole moieties .

- Mass Spectrometry (HRMS) : Accurate mass measurements confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the heterocyclic backbone .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound when scaling up synthesis?

Answer:

Key strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates. Evidence shows refluxing in acetonitrile for 1–3 minutes improves cyclization efficiency .

- Catalyst Optimization : Triethylamine is critical for deprotonation during cyclization; adjusting its stoichiometry (1.2–1.5 equiv.) minimizes side reactions .

- Temperature Control : Gradual heating (50–80°C) prevents decomposition of thermally labile intermediates. For example, rapid heating in DMF led to sulfur precipitation, reducing yields .

Advanced: What strategies are recommended for resolving discrepancies between computational predictions and experimental spectroscopic data for this compound?

Answer:

Discrepancies often arise from conformational flexibility or solvent effects. Methodological steps include:

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental NMR shifts to identify dominant conformers .

- Solvent Modeling : Use implicit solvent models (e.g., PCM for DMSO) to refine chemical shift predictions. For example, thiophene ring protons may show deviations >0.3 ppm if solvent polarity is neglected .

- Dynamic NMR Studies : Variable-temperature NMR can detect slow conformational exchanges that distort predicted spectra .

Advanced: How does the substitution pattern on the benzothiazole ring influence the compound's biological activity, and what methods validate these effects?

Answer:

Substituents like methyl groups at the 5,5-positions enhance metabolic stability but may reduce solubility. To validate:

- SAR Studies : Compare analogs (e.g., 5,5-dimethyl vs. 5-H derivatives) in antimicrobial assays. For instance, methyl groups increased MIC values against S. aureus by 4-fold, likely due to hydrophobic interactions .

- LogP Measurements : Use HPLC-based methods to quantify partitioning coefficients; methyl substitution raises LogP by ~0.8 units, correlating with membrane permeability .

- X-ray Crystallography : Resolve binding modes with target enzymes (e.g., bacterial dihydrofolate reductase) to confirm steric effects of substituents .

Basic: What purification techniques are most effective for isolating N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide?

Answer:

- Recrystallization : Use ethanol/water (4:1) to remove unreacted starting materials; yields ~76% with purity >95% .

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) effectively separates regioisomers. Monitor fractions via TLC (Rf ~0.4 in same solvent) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities, especially for scale-up batches .

Advanced: How can researchers address low reproducibility in biological assays involving this compound?

Answer:

- Standardized Assay Conditions : Pre-equilibrate compounds in assay buffer (e.g., PBS, pH 7.4) for 24 hours to ensure solubility .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the carboxamide group in serum-containing media) .

- Positive Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to normalize inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.